Physical and chemical properties of 1,1,2,2-Tetrachloro-1,2-difluoroethane
Physical and chemical properties of 1,1,2,2-Tetrachloro-1,2-difluoroethane
An In-depth Technical Guide to 1,1,2,2-Tetrachloro-1,2-difluoroethane: Properties, Synthesis, and Safety Considerations for Researchers
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). While this compound is primarily recognized for its historical industrial applications, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Understanding the characteristics of halogenated hydrocarbons such as CFC-112 is crucial in the broader context of medicinal chemistry and toxicology, where the introduction of halogens can significantly modulate the biological activity and pharmacokinetic properties of molecules.
Physicochemical Properties
1,1,2,2-Tetrachloro-1,2-difluoroethane is a colorless, low-melting solid or liquid with a faint ethereal odor.[1] It is a dense and non-flammable compound.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of 1,1,2,2-Tetrachloro-1,2-difluoroethane
| Property | Value |
| Molecular Formula | C₂Cl₄F₂[4] |
| Molecular Weight | 203.8 g/mol [4] |
| Appearance | Colorless low-melting solid or liquid with a slight ethereal odor.[1][4] |
| Density (liquid) | 1.64 g/cm³ at 30 °C[1][5] |
| Melting Point | 26.5 °C (79.7 °F)[1][5] |
| Boiling Point | 92.5 °C (198.5 °F) at 760 mmHg[1][5] |
| Vapor Pressure | 40 mmHg at 20 °C[4] |
| Water Solubility | 120 mg/L at 25 °C[4] |
| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, and chloroform.[4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1,2,2-tetrachloro-1,2-difluoroethane[4] |
| CAS Number | 76-12-0[4] |
| Synonyms | CFC-112, Freon 112, Refrigerant 112, Halocarbon 112[2][4] |
Chemical Reactivity and Stability
1,1,2,2-Tetrachloro-1,2-difluoroethane is a stable compound under normal conditions. However, it is incompatible with chemically active metals such as potassium, sodium, magnesium, calcium, beryllium, powdered aluminum, and zinc.[2][3] It is also known to react with acids.[3] Upon decomposition, for instance on contact with hot surfaces or flames, it produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[6]
Synthesis and Experimental Protocols
A documented method for the preparation of 1,1,2,2-tetrachloro-1,2-difluoroethane involves the photo-chlorination of by-products generated during the production of 1,1-difluoro-1-chloroethane.[3] These by-products, which are high-boiling residues containing 1,2-dichloro-1,1-difluoroethane (B158981) and 1,1-difluoro-1,2,2-trichloroethane, are reacted with chlorine under the influence of light.[3]
Experimental Protocol: Photo-chlorination Synthesis
The following is a generalized protocol based on the principles described in the patent literature.[3]
Materials:
-
High-boiling residue from 1,1-difluoro-1-chloroethane production (containing 1,2-dichloro-1,1-difluoroethane and 1,1-difluoro-1,2,2-trichloroethane)
-
Chlorine gas
-
Photo-reactor equipped with a suitable light source (e.g., UV lamp)
-
Temperature and pressure control systems
-
Gas scrubber for HCl removal
Procedure:
-
The raw material (by-product mixture) is fed into the photo-reactor.
-
Chlorine gas is introduced into the reactor at a controlled molar ratio relative to the reactants (e.g., 1:3 to 1:4).[3]
-
The reaction is initiated by activating the light source.
-
The reaction temperature is maintained between 150 °C and 250 °C.[3]
-
The reaction pressure is controlled within the range of 0.02 to 0.05 MPa.[3]
-
The reaction time is typically between 30 and 300 seconds.[3]
-
The reaction proceeds via the following simplified equations:
-
C₂H₂F₂Cl₂ + 2Cl₂ → C₂F₂Cl₄ + 2HCl
-
C₂HF₂Cl₃ + Cl₂ → C₂F₂Cl₄ + HCl
-
-
The product stream is passed through a purification system to remove unreacted starting materials, by-products, and HCl.
-
The final product, 1,1,2,2-tetrachloro-1,2-difluoroethane, is collected. The purity of the product can be assessed using gas chromatography.
Experimental Workflow Diagram
Caption: A flowchart illustrating the synthesis of 1,1,2,2-tetrachloro-1,2-difluoroethane.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,1,2,2-tetrachloro-1,2-difluoroethane is available in the NIST Chemistry WebBook.[9] The data was obtained from a melt (liquid phase) sample.[4]
Toxicological Profile
Understanding the toxicology of a compound is of paramount importance for safety and for predicting potential biological effects.
-
Acute Effects: Inhalation of 1,1,2,2-tetrachloro-1,2-difluoroethane can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] High exposure can cause dizziness and lightheadedness.[6] Skin and eye contact can also cause irritation.[6] In animal studies, it has been shown to cause eye and skin irritation, conjunctivitis, pulmonary edema, and narcosis.[2]
-
Chronic Effects: Repeated exposure may lead to damage to the liver and a reduction in the number of white blood cells.[6]
-
Carcinogenicity and Reproductive Toxicity: According to available information, 1,1,2,2-tetrachloro-1,2-difluoroethane has not been tested for its carcinogenic or reproductive effects in animals.[6]
Relevance to Researchers and Drug Development
While 1,1,2,2-tetrachloro-1,2-difluoroethane does not have direct applications in pharmaceuticals, the study of such halogenated compounds is highly relevant to drug development. The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties, reactivity, and toxicology of simple halogenated molecules like CFC-112 provides a foundational knowledge base for scientists working on the design and synthesis of novel therapeutic agents.
This technical guide serves as a comprehensive repository of information on 1,1,2,2-tetrachloro-1,2-difluoroethane, offering valuable data for researchers in chemistry, toxicology, and environmental science. The detailed properties and experimental insights can aid in the safe handling and potential utilization of related compounds in various research and development settings.
References
- 1. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CN102766017A - Preparation method of tetrachloro-1,2-difluoroethane - Google Patents [patents.google.com]
- 4. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]
